molecular formula C8H12O B1346961 Dicyclopropylacetaldehyde CAS No. 23772-87-4

Dicyclopropylacetaldehyde

Cat. No.: B1346961
CAS No.: 23772-87-4
M. Wt: 124.18 g/mol
InChI Key: VJDWLGLJZNWMFB-UHFFFAOYSA-N
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Description

Dicyclopropylacetaldehyde is an organic compound with the molecular formula C8H12O It is characterized by the presence of two cyclopropyl groups attached to an acetaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Dicyclopropylacetaldehyde can be synthesized through several methods. One common approach involves the reaction of cyclopropylcarbinol with a suitable oxidizing agent to yield the desired aldehyde. Another method includes the use of cyclopropylmethyl bromide in the presence of a base, followed by oxidation.

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure efficient conversion of starting materials to the target compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form dicyclopropylacetic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to dicyclopropylmethanol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products:

    Oxidation: Dicyclopropylacetic acid.

    Reduction: Dicyclopropylmethanol.

    Substitution: Various substituted dicyclopropyl derivatives depending on the nucleophile used.

Scientific Research Applications

Dicyclopropylacetaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, where its unique properties are leveraged to create novel products.

Mechanism of Action

The mechanism by which dicyclopropylacetaldehyde exerts its effects involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the cyclopropyl groups may influence the compound’s reactivity and interaction with biological membranes.

Comparison with Similar Compounds

    Cyclopropylacetaldehyde: Similar in structure but with only one cyclopropyl group.

    Cyclopropylmethylketone: Contains a ketone group instead of an aldehyde.

    Dicyclopropylmethanol: The reduced form of dicyclopropylacetaldehyde.

Uniqueness: this compound is unique due to the presence of two cyclopropyl groups, which impart distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its analogs. Its dual cyclopropyl structure also enhances its potential interactions with biological targets, making it a compound of significant interest in various research fields.

Properties

IUPAC Name

2,2-dicyclopropylacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c9-5-8(6-1-2-6)7-3-4-7/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDWLGLJZNWMFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90178449
Record name Dicyclopropylacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90178449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23772-87-4
Record name α-Cyclopropylcyclopropaneacetaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23772-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dicyclopropylacetaldehyde
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dicyclopropylacetaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dicyclopropylacetaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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